molecular formula C6H8N2O2 B1307798 5-Methoxy-2-methylpyrimidin-4-ol CAS No. 698-35-1

5-Methoxy-2-methylpyrimidin-4-ol

Cat. No.: B1307798
CAS No.: 698-35-1
M. Wt: 140.14 g/mol
InChI Key: HNRXBZSZNOSWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Studies

The chemical structure and properties of compounds closely related to 5-Methoxy-2-methylpyrimidin-4-ol have been investigated through various analytical techniques. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, offering insights into its configuration and potential reactivity in chemical syntheses (Richter et al., 2023). This research is crucial for understanding the behavior of these compounds under different conditions and can aid in the development of new pharmaceuticals or materials.

Antiviral Activity

Research on the antiviral properties of pyrimidine derivatives has shown that some compounds, notably 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, exhibit marked inhibitory effects against retroviruses. For example, derivatives substituted in position 5 demonstrated significant activity, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková et al., 2003).

Corrosion Inhibition

A novel imine compound, 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde (MMYB), has been studied for its corrosion inhibiting properties on mild steel in acidic media. This research suggests that compounds with a pyrimidine core can serve as eco-friendly and efficient corrosion inhibitors, offering a sustainable solution for protecting industrial materials (Kumar et al., 2017).

Kinase Inhibition and Anticancer Research

Compounds featuring the 2,4-disubstituted-5-fluoropyrimidine core, reminiscent of the structure of this compound, have been explored for their potential as kinase inhibitors, with implications in anticancer therapy. This includes the synthesis and evaluation of various derivatives for their biological activity, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Wada et al., 2012).

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methylpyrimidin-4-ol plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in pyrimidine metabolism, potentially affecting the synthesis and degradation of nucleotides . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can impact metabolic pathways by affecting the activity of key enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism, influencing the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites within cells, potentially impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is crucial for determining the bioavailability and efficacy of this compound in various biological contexts.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBZSZNOSWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67383-33-9, 698-35-1
Record name 5-Methoxy-2-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67383-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.